
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly known as DAP-3, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
(2E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been a subject of research due to its potential in various scientific fields. Tayade and Waghmare (2016) explored the isomerization of compounds related to this compound, emphasizing the structural significance and chemical characterization of these compounds (Tayade & Waghmare, 2016). Similarly, the molecular structure, single crystal structure, and spectroscopic characterization of compounds with structural similarities to this compound have been thoroughly investigated to understand their molecular properties and potential applications (Kumar et al., 2016).
Optical and Nonlinear Optical Properties
The nonlinear optical properties of related compounds have garnered significant attention. Razvi et al. (2019) studied a dye with structural similarities, focusing on its nonlinear refractive index and nonlinear absorption coefficient, finding promising results for potential applications in optical devices (Razvi et al., 2019). Similarly, the synthesis and nonlinear optical properties of (2E)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one were explored, highlighting the potential of these compounds in the field of photonics and optical communication (Shruthi et al., 2017).
Molecular Structure and Interactions
The molecular structure of compounds similar to this compound has been studied extensively. For example, the crystal packing, molecular interactions, and structural stability of such compounds have been analyzed to understand their chemical behavior and potential applications in various fields (Salian et al., 2018).
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-10-18(23-3)13(11-14)5-9-17(20)16-8-6-15(22-2)12-19(16)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMFJTNGHAHFMM-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B404355.png)

![N-[(E)-(3-hydroxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B404357.png)
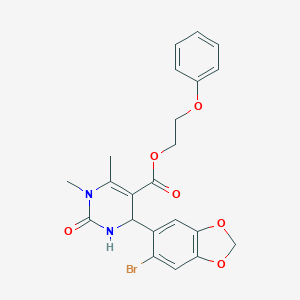
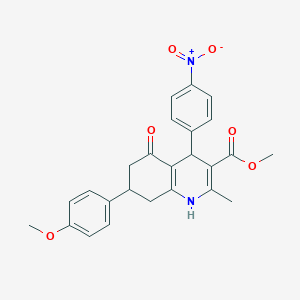
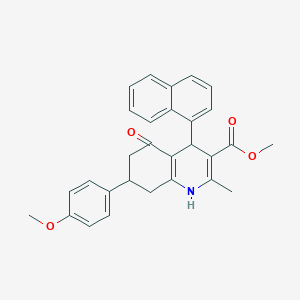



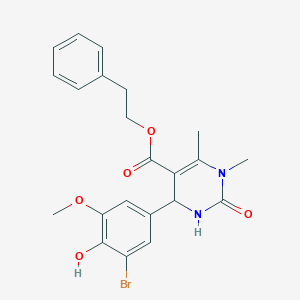
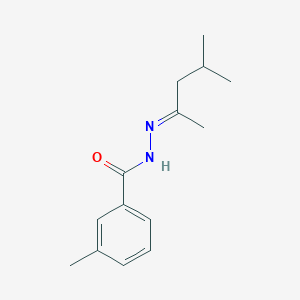
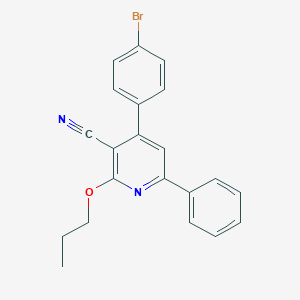
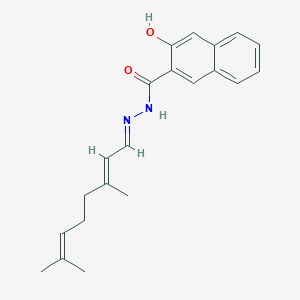
![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide](/img/structure/B404378.png)